molecular formula C18H30N4O4S B5589719 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide

Cat. No. B5589719
M. Wt: 398.5 g/mol
InChI Key: JNEOQQVBIZKKNH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions to introduce the desired functional groups into the piperidine backbone. For instance, Walsh et al. (1990) synthesized a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides to evaluate their antiallergy activity, showcasing the synthetic approach towards similar structures (Walsh et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds akin to "1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide" can be complex, with various functional groups contributing to their pharmacological profile. Naveen et al. (2015) conducted X-ray diffraction studies to determine the crystal and molecular structure of a related compound, providing insights into its stereochemistry and conformation (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can vary widely, including nucleophilic substitution and cyclization reactions. Sekiguchi et al. (1989) studied aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalenes, revealing the influence of nucleophilic amines on substitution outcomes (Sekiguchi et al., 1989).

Scientific Research Applications

Research on Similar Functional Groups and Structures

  • Materials Science Applications : Compounds with similar functional groups have been used in the development of photosensitive materials and polymers. For example, polyimides having pendant carboxyl groups blocked with photopolymerizable acrylamides, similar in functionality to the dimethylamino and sulfonyl groups, exhibit negative-tone behavior upon UV irradiation. These materials have applications in microelectronics and as photoresists (Fukushima, Oyama, & Tomoi, 2003).

  • Pharmaceutical Research : Sulfonyl groups are commonly found in a variety of pharmaceuticals, indicating this compound could have applications in drug design and synthesis. For instance, compounds with sulfonamide moieties have been synthesized for their potential antitumor and antimicrobial activities, showcasing the diversity of applications in medicinal chemistry (Ghorab, Soliman, Alsaid, & Askar, 2017).

  • Chemical Synthesis : Amines and sulfonamides, similar to the functional groups in the queried compound, are pivotal in the synthesis of complex organic molecules. They are used in various nucleophilic substitution reactions that are foundational in building more complex structures, which are relevant in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds (Sekiguchi, Horie, & Suzuki, 1988).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve understanding how the compound interacts with biological molecules and the effects of these interactions .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves speculating on potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties .

properties

IUPAC Name

1-(dimethylsulfamoyl)-N-[2-(4-methoxy-N-methylanilino)ethyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4O4S/c1-20(2)27(24,25)22-12-5-6-15(14-22)18(23)19-11-13-21(3)16-7-9-17(26-4)10-8-16/h7-10,15H,5-6,11-14H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEOQQVBIZKKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCN(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(dimethylsulfamoyl)-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}piperidine-3-carboxamide

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